molecular formula C13H16N4O5S2 B2957905 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)furan-2-carboxamide CAS No. 1172555-78-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)furan-2-carboxamide

Cat. No. B2957905
CAS RN: 1172555-78-0
M. Wt: 372.41
InChI Key: FEOFOYIFCPBFPT-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H16N4O5S2 and its molecular weight is 372.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • A study by Remizov et al. (2019) investigated the reactions of similar thiadiazole furan carboxylates with bases, leading to the synthesis of derivatives through ring-opening and cyclization reactions, which are crucial for creating compounds with potential biological activities (Remizov, Pevzner, & Petrov, 2019).
  • Another study by the same group reported on the intramolecular cyclization of thioketene, resulting in ethyl sulfanyl derivatives, indicating the versatility of thiadiazole compounds in synthesizing complex heterocycles (Remizov, Pevzner, & Petrov, 2019).

Potential Biological Applications

  • Ismail et al. (2004) synthesized a series of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showing strong DNA affinities and in vitro effectiveness against protozoal infections, demonstrating the potential of thiadiazole derivatives in developing antiprotozoal agents (Ismail et al., 2004).
  • Research by Patel et al. (2015) on the synthesis of triazolo[3,4-b][1,3,4]thiadiazole derivatives revealed antimicrobial and antifungal activities, suggesting the application of thiadiazole derivatives in combating microbial infections (Patel, Patel, & Shah, 2015).

Synthesis of Heterocycles

  • A study by Gorak et al. (2009) involved the arylation of furan carboxylic acids to produce thiadiazole derivatives, illustrating the synthetic versatility of thiadiazole compounds in creating heterocyclic structures with potential applications in medicinal chemistry (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(oxolan-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5S2/c1-8-16-17-13(23-8)15-12(18)10-4-5-11(22-10)24(19,20)14-7-9-3-2-6-21-9/h4-5,9,14H,2-3,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOFOYIFCPBFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)furan-2-carboxamide

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